molecular formula C13H12ClF4N3OS B2776607 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride CAS No. 2418669-60-8

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride

Cat. No.: B2776607
CAS No.: 2418669-60-8
M. Wt: 369.76
InChI Key: PIWRQEQQAVBBCH-UHFFFAOYSA-N
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Description

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C13H12ClF4N3OS and its molecular weight is 369.76. The purity is usually 95%.
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Properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N3OS.ClH/c14-9-3-7(4-18)1-2-8(9)5-19-12(21)10-11(13(15,16)17)22-6-20-10;/h1-3,6H,4-5,18H2,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWRQEQQAVBBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)CNC(=O)C2=C(SC=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride is a compound with notable biological activity, particularly in the context of cancer therapy and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which is known for its versatility in medicinal chemistry. The presence of trifluoromethyl and amino groups enhances its biological activity by influencing its interaction with biological targets.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The compound demonstrates cytotoxic effects against various cancer cell lines, with mechanisms involving:

  • Inhibition of Cell Proliferation : Studies show that compounds similar to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide can inhibit key signaling pathways involved in tumor growth, such as the EGFR pathway, leading to reduced cell viability and proliferation rates .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bcl-2 and Mcl-1 .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits promising antimicrobial activity against various bacterial and fungal strains. Key findings include:

  • Bacterial Inhibition : The compound shows effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial potential .
  • Fungal Activity : It also demonstrates antifungal properties against strains like Candida albicans and Aspergillus niger, with activity levels comparable to standard antifungal agents .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of thiazole derivatives, N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide was tested against several cancer cell lines. The results showed:

Cell LineIC50 (µM)Mechanism of Action
A431 (epidermoid)1.98EGFR inhibition
MCF7 (breast)2.30Apoptosis induction
HCT116 (colon)3.50Cell cycle arrest

The compound exhibited significant potency against these cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of the compound against various pathogens:

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Candida albicans24High

These results indicate that N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide is a promising candidate for further development as an antimicrobial agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.